

Crystal Structure of (1H-Benzo[d]imidazol-4-yl)methanol: A Technical Overview

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Compound of Interest

Compound Name: (1H-Benzo[d]imidazol-4-yl)methanol

Cat. No.: B1344222

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-Benzo[d]imidazol-4-yl)methanol is a heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The spatial arrangement of atoms within a molecule, determined through crystal structure analysis, is fundamental to understanding its physicochemical properties and biological interactions. This technical guide provides a comprehensive overview of the methodologies used to determine the crystal structure of compounds like **(1H-Benzo[d]imidazol-4-yl)methanol** and presents the available data for structurally related compounds, offering insights into the broader class of benzimidazole derivatives.

Note on Data Availability: As of the latest search, specific, publicly available, and detailed crystallographic data (such as a Crystallographic Information File or CIF) for **(1H-Benzo[d]imidazol-4-yl)methanol** could not be located. Therefore, this guide will focus on the established experimental protocols for crystal structure determination and will present data from a closely related and structurally characterized compound, (1H-Imidazol-4-yl)methanol, to provide a relevant case study.

Experimental Protocols for Crystal Structure Analysis

The determination of a molecule's crystal structure is a multi-step process that involves crystallization, X-ray diffraction data collection, and structure solution and refinement.

Crystallization

The initial and often most challenging step is to obtain single crystals of the compound of sufficient size and quality. Common crystallization techniques include:

- Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
- Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant's vapor into the compound's solution can induce crystallization.
- Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern of spots of varying intensities. The positions and intensities of these diffracted spots are recorded by a detector.

Structure Solution and Refinement

The collected diffraction data is then used to determine the arrangement of atoms in the crystal lattice.

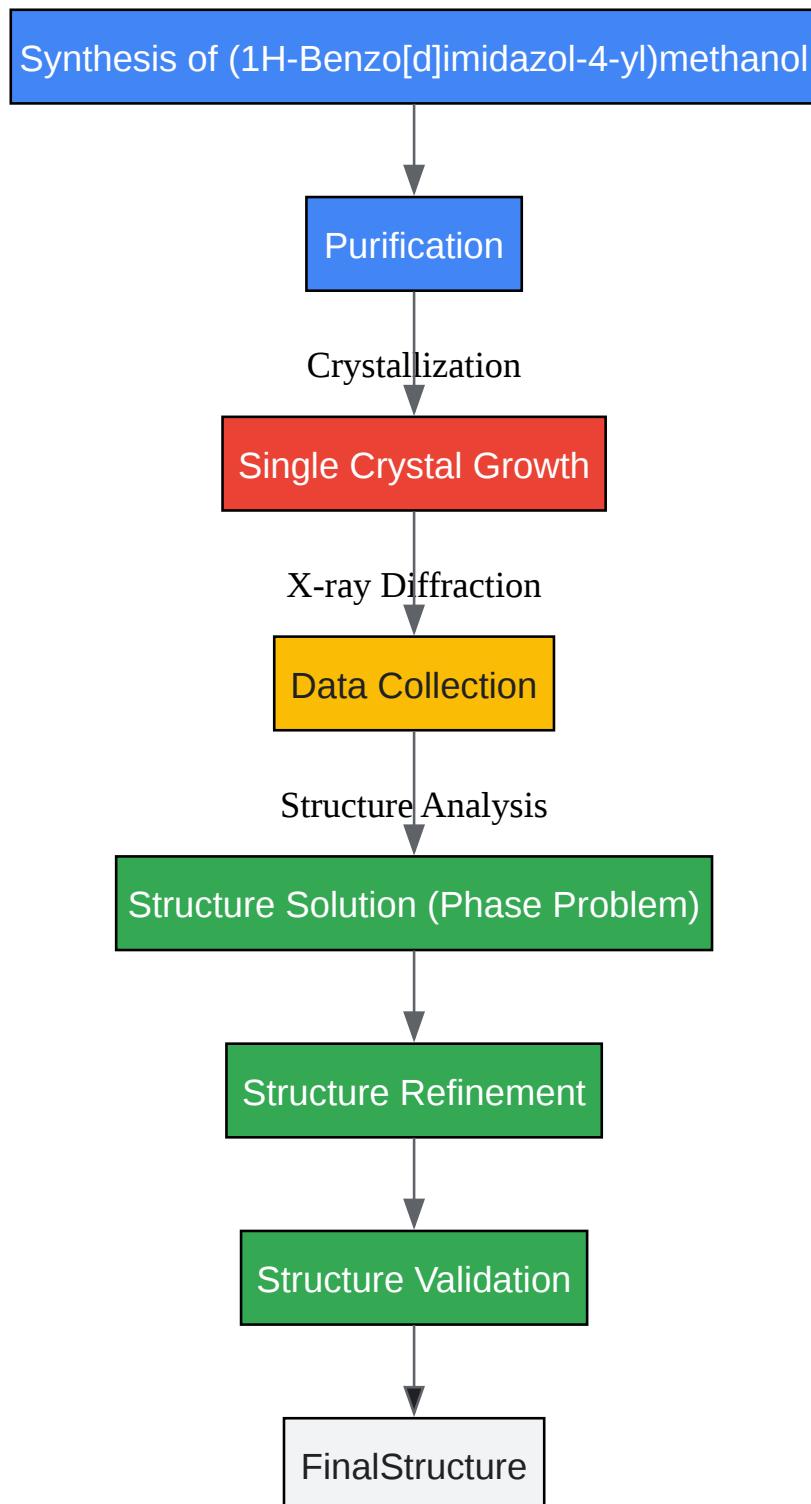
- Structure Solution: The primary goal is to determine the phases of the diffracted X-rays, which are lost during the experiment. Methods like the Patterson function, direct methods, or

dual-space methods are employed to solve this "phase problem" and generate an initial electron density map.

- **Structure Refinement:** The initial model of the structure is then refined using least-squares methods. This iterative process adjusts the atomic coordinates and thermal parameters to improve the agreement between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed using metrics such as the R-factor.

The logical workflow for crystal structure determination is illustrated in the following diagram:

Compound Preparation

[Click to download full resolution via product page](#)*Experimental workflow for crystal structure analysis.*

Case Study: Crystal Structure of (1H-Imidazol-4-yl)methanol

Due to the absence of specific data for **(1H-Benzo[d]imidazol-4-yl)methanol**, we present the crystallographic data for the related compound, (1H-Imidazol-4-yl)methanol, as a reference.

Crystallographic Data

The following tables summarize the key crystallographic data for (1H-Imidazol-4-yl)methanol.

Parameter	Value
Chemical Formula	C ₄ H ₆ N ₂ O
Formula Weight	98.11 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	13.9180(9) Å
b	7.1980(5) Å
c	11.6509(12) Å
α	90°
β	125.249(1)°
γ	90°
Volume	953.20(13) Å ³
Z	8
Data Collection	
Radiation	Mo Kα ($\lambda = 0.71073$ Å)
Temperature	100 K
Reflections Collected	5389
Independent Reflections	1158
Refinement	
R-factor (R1)	0.035
wR2	0.095
Goodness-of-fit (S)	1.07

Data sourced from a study on (1H-Imidazol-4-yl)methanol.

Molecular Geometry

Selected bond lengths and angles for (1H-Imidazol-4-yl)methanol would typically be presented in a table as follows. This data provides quantitative insight into the molecular structure.

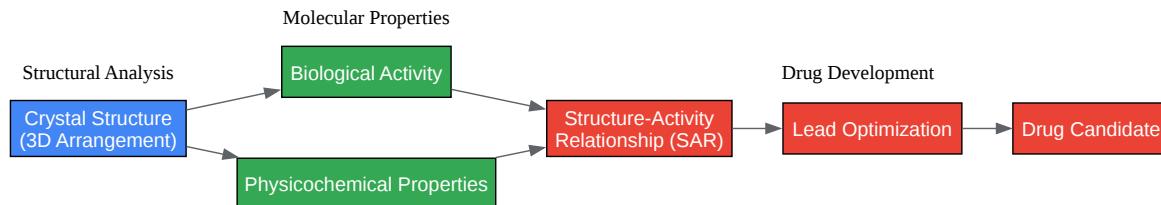
Bond	Length (Å)	Angle	Degree (°)
N1-C2	value	N1-C2-N3	value
C2-N3	value	C2-N3-C4	value
N3-C4	value	N3-C4-C5	value
C4-C5	value	C4-C5-N1	value
C5-N1	value	C5-N1-C2	value
C4-C6	value	N3-C4-C6	value
C6-O1	value	C5-C4-C6	value
O1-H1	value	C4-C6-O1	value

(Note: Specific values are omitted as they would be derived from the CIF data, which is not available for the target compound.)

Signaling Pathways and Logical Relationships

While no specific signaling pathways are directly elucidated from a crystal structure alone, the three-dimensional arrangement of a molecule is critical for understanding its potential interactions with biological targets, such as enzymes or receptors. The functional groups and their spatial orientation in **(1H-Benzo[d]imidazol-4-yl)methanol** would dictate its ability to form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with a binding site. This structural information is a cornerstone of structure-based drug design.

The logical relationship between crystal structure and drug development can be visualized as follows:



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Relationship between crystal structure and drug development.

Conclusion

The crystal structure analysis of **(1H-Benzo[d]imidazol-4-yl)methanol** is a crucial step in characterizing this compound for potential applications in drug discovery and development. While specific crystallographic data for this molecule is not currently in the public domain, the established methodologies for crystal structure determination provide a clear path forward for such an investigation. The data from the structurally similar (1H-Imidazol-4-yl)methanol offers valuable comparative insights into the likely structural features of the benzimidazole derivative. A detailed understanding of the three-dimensional architecture of **(1H-Benzo[d]imidazol-4-yl)methanol** will undoubtedly facilitate the rational design of novel therapeutic agents.

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